molecular formula C19H20Cl2N2O2 B12761750 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide CAS No. 104775-02-2

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide

Cat. No.: B12761750
CAS No.: 104775-02-2
M. Wt: 379.3 g/mol
InChI Key: ZADHPRAISSEMFF-UHFFFAOYSA-N
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Description

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its unique chemical properties, which make it a subject of interest in the realms of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide typically involves a multi-step process. The initial step often includes the formation of the core structure through a condensation reaction between 5-chloro-2-hydroxy-3-methylbenzaldehyde and 4-chlorobenzaldehyde. This is followed by the introduction of the amino group and the subsequent formation of the butanamide moiety. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature regulation, mixing, and purification is common to achieve high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and physical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanoic acid
  • **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanol
  • **4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutylamine

Uniqueness

The uniqueness of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-2-methylbutanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

CAS No.

104775-02-2

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]-2-methylbutanamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-11(19(22)25)7-8-23-17(13-3-5-14(20)6-4-13)16-10-15(21)9-12(2)18(16)24/h3-6,9-11,24H,7-8H2,1-2H3,(H2,22,25)

InChI Key

ZADHPRAISSEMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NCCC(C)C(=O)N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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